molecular formula C16H19N5O2 B154724 Dimabefylline CAS No. 1703-48-6

Dimabefylline

Cat. No. B154724
CAS RN: 1703-48-6
M. Wt: 313.35 g/mol
InChI Key: VUCZRCBQVXTIIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimabefylline is listed as a phosphodiesterase inhibitor . The chemical structure of a molecule includes the arrangement of atoms and the chemical bonds that hold the atoms together .


Molecular Structure Analysis

The Dimabefylline molecule contains a total of 44 bonds . More detailed information about its molecular structure might be available in specialized databases or scientific literature .


Physical And Chemical Properties Analysis

The physical and chemical properties of Dimabefylline are not explicitly mentioned in the available resources. These properties can include things like solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

Flap Survival Enhancement

Dimabefylline has potential applications in treating skin flaps at risk of necrosis. Improving the deformability of red blood cells and increasing ATP content are key factors in enhancing flap survival (Takayanagi & Ogawa, 1980).

Treatment of Peripheral Arterial Occlusion

Clinical trials have shown dimabefylline effective in treating peripheral arterial occlusion (pAO), with significant improvements in walking distance compared to placebo (Letzel & Schoop, 1992).

Prevention of Compartment Syndrome in Dorsal Root Ganglia

Dimabefylline has been used as an anti-tumor necrosis factor-alpha therapy to prevent compartment syndrome in the dorsal root ganglia, which is often caused by exposure to nucleus pulposus (Yabuki, Onda, Kikuchi & Myers, 2001).

Pharmacological and Clinical Effects

Studies have explored the use of dimabefylline in various conditions including intermittent claudication, ischemic heart disease, and cerebrovascular pathology. Its potential as a drug influencing brain blood flow and its anti-inflammatory and immunomodulatory properties have been noted (Dubenko, 2016).

Fertilization Enhancement

Research has indicated that dimabefylline improves the fertilizing ability of spermatozoa, particularly in patients with acrosome reaction insufficiency, enhancing IVF results (Tesarik & Mendoza, 1993).

Improvement in Survival Following Hemorrhagic Shock

Dimabefylline has been shown to significantly improve survival following experimental hemorrhagic shock, indicating its potential use in shock therapy (Coccia, Waxman, Soliman, Tominaga & Pinderski, 1988).

Inflammation Management in Chronic Heart Failure

The drug has been discussed as a potential therapeutic target for managing inflammation in chronic heart failure cases (Fu, 2009).

T Lymphocyte Activation Inhibition

Dimabefylline has been noted for its potential clinical use in treating T cell-dependent diseases by inhibiting T lymphocyte activation (Wang, Tam, Hughes, Rath & Sen, 1997).

Use in Assisted Reproduction

The drug has been used in assisted reproduction, showing significant improvements in fertilization rates and reducing failed fertilization cycles (Yovich, 1993).

properties

IUPAC Name

7-[[4-(dimethylamino)phenyl]methyl]-1,3-dimethylpurine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O2/c1-18(2)12-7-5-11(6-8-12)9-21-10-17-14-13(21)15(22)20(4)16(23)19(14)3/h5-8,10H,9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUCZRCBQVXTIIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC3=CC=C(C=C3)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60168837
Record name Dimabefylline [INN:DCF]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60168837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimabefylline

CAS RN

1703-48-6
Record name Dimabefylline [INN:DCF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001703486
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dimabefylline [INN:DCF]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60168837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DIMABEFYLLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L6V4Z7SX7S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dimabefylline
Reactant of Route 2
Reactant of Route 2
Dimabefylline
Reactant of Route 3
Reactant of Route 3
Dimabefylline
Reactant of Route 4
Reactant of Route 4
Dimabefylline
Reactant of Route 5
Dimabefylline
Reactant of Route 6
Reactant of Route 6
Dimabefylline

Citations

For This Compound
3
Citations
E Molina, HG Díaz, MP González… - Journal of chemical …, 2004 - ACS Publications
A novel application of TOPological Substructural MOlecular DEsign (TOPS-MODE) was carried out in antibacterial drugs using computer-aided molecular design. Two series of …
Number of citations: 81 pubs.acs.org
World Health Organization - 2003 - apps.who.int
WHO has a constitutional responsibility to" develop, establish and promote international standards with respect to biological, pharmaceutical and similar products". This is the basis for …
Number of citations: 2 apps.who.int
JKPRA Høgset, NI AS - i.moscow
Targetable diagnostic and/or therapeutically active agents, eg ultrasound contrast agents, having reporters comprising gas-filled microbubbles stabilised by monolayers of film-forming …
Number of citations: 0 i.moscow

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.